molecular formula C18H12Br3N B153671 Tris(4-bromophenyl)amine CAS No. 4316-58-9

Tris(4-bromophenyl)amine

Cat. No.: B153671
CAS No.: 4316-58-9
M. Wt: 482 g/mol
InChI Key: ZRXVCYGHAUGABY-UHFFFAOYSA-N
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Description

Tris(4-bromophenyl)amine, also known as 4,4’,4’'-tribromotriphenylamine, is an organic compound with the molecular formula C18H12Br3N. It is characterized by the presence of three bromine atoms attached to the phenyl rings of a triphenylamine core. This compound is notable for its applications in organic electronics and materials science due to its unique electronic properties .

Safety and Hazards

Tris(4-bromophenyl)amine has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Tris(4-bromophenyl)amine has been used in the synthesis of porous luminescent covalent-organic polymers (COPs) , indicating its potential in the field of material science. It has also been used as a strong oxidant for the chemical doping of conjugated polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)amine can be synthesized through various methods. One common approach involves the bromination of triphenylamine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or sublimation .

Chemical Reactions Analysis

Types of Reactions: Tris(4-bromophenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Tris(4-nitrophenyl)amine
  • Tris(4-methoxyphenyl)amine
  • Tris(4-fluorophenyl)amine

Comparison: Tris(4-bromophenyl)amine is unique due to the presence of bromine atoms, which impart distinct electronic properties compared to its analogs. For instance, tris(4-nitrophenyl)amine has electron-withdrawing nitro groups, making it more electron-deficient, whereas tris(4-methoxyphenyl)amine has electron-donating methoxy groups, enhancing its electron-rich nature .

Properties

IUPAC Name

4-bromo-N,N-bis(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H12Br3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXVCYGHAUGABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347202
Record name Tris(4-bromophenyl)amine
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Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-58-9
Record name Tris(4-bromophenyl)amine
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Record name 4316-58-9
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Record name Tris(4-bromophenyl)amine
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Record name Tris(4-bromophenyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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